molecular formula C70H116N2O30 B8106486 Fmoc-PEG24-NHS ester

Fmoc-PEG24-NHS ester

Cat. No.: B8106486
M. Wt: 1465.7 g/mol
InChI Key: CFHZHVQKYLUGPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-PEG24-NHS ester is a polyethylene glycol (PEG) linker that contains an Fmoc-protected amine and an N-hydroxysuccinimide (NHS) ester. This compound is widely used in bioconjugation and drug delivery systems due to its ability to increase solubility in aqueous media and facilitate the conjugation of various biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-PEG24-NHS ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Fmoc-PEG24-NHS ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Fmoc-PEG24-NHS ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Fmoc-PEG24-NHS ester involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-PEG24-NHS ester is unique due to its long PEG chain (24 units), which provides enhanced solubility and flexibility in aqueous media compared to shorter PEG linkers. This makes it particularly useful in applications requiring high solubility and stability .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H116N2O30/c73-67-9-10-68(74)72(67)102-69(75)11-13-77-15-17-79-19-21-81-23-25-83-27-29-85-31-33-87-35-37-89-39-41-91-43-45-93-47-49-95-51-53-97-55-57-99-59-60-100-58-56-98-54-52-96-50-48-94-46-44-92-42-40-90-38-36-88-34-32-86-30-28-84-26-24-82-22-20-80-18-16-78-14-12-71-70(76)101-61-66-64-7-3-1-5-62(64)63-6-2-4-8-65(63)66/h1-8,66H,9-61H2,(H,71,76)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHZHVQKYLUGPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H116N2O30
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1465.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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